Welcome to the BenchChem Online Store!
molecular formula C6H8Cl2 B8743813 1,1-Dichloro-4-methyl-1,4-pentadiene CAS No. 62434-98-4

1,1-Dichloro-4-methyl-1,4-pentadiene

Cat. No. B8743813
M. Wt: 151.03 g/mol
InChI Key: QVUBZVXSODSSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04130598

Procedure details

A portion of the effluent from Example 6 was taken, containing 800 m mole trichloroethylene, 35 m mole 2,5-dimethylhexa-1,5-diene and 91 m mole 1,1-dichloro-4-methylpenta-1,4-diene. This mixture was subjected to fractional distillation, and about 600 m mole of trichloroethylene were removed slowly at ≯ 87° C. The residue was treated with p-toluene sulphonic acid (1% by weight) in an autoclave at 150° for 4 hours under autogeneous pressure. Essentially complete isomerisation of the dienes to their conjugated isomers was effected by this treatment. The mixture was fractionally distilled to yield 2,5-dimethylhexa-2,4-diene (28 m mole) and 1,1-dichloro-4-methylpenta-1,3-diene (80 m mole).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC=C(Cl)Cl.[CH3:6][C:7]([CH2:9][CH2:10][C:11]([CH3:13])=[CH2:12])=[CH2:8].[Cl:14][C:15]([Cl:21])=[CH:16][CH2:17][C:18]([CH3:20])=[CH2:19]>>[CH3:6][C:7](=[CH:9][CH:10]=[C:11]([CH3:13])[CH3:12])[CH3:8].[Cl:14][C:15]([Cl:21])=[CH:16][CH:17]=[C:18]([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CCC(=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CCC(=C)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
This mixture was subjected to fractional distillation, and about 600 m mole of trichloroethylene
CUSTOM
Type
CUSTOM
Details
were removed slowly at ≯ 87° C
ADDITION
Type
ADDITION
Details
The residue was treated with p-toluene sulphonic acid (1% by weight) in an autoclave at 150° for 4 hours under autogeneous pressure
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The mixture was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CC=C(C)C
Name
Type
product
Smiles
ClC(=CC=C(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04130598

Procedure details

A portion of the effluent from Example 6 was taken, containing 800 m mole trichloroethylene, 35 m mole 2,5-dimethylhexa-1,5-diene and 91 m mole 1,1-dichloro-4-methylpenta-1,4-diene. This mixture was subjected to fractional distillation, and about 600 m mole of trichloroethylene were removed slowly at ≯ 87° C. The residue was treated with p-toluene sulphonic acid (1% by weight) in an autoclave at 150° for 4 hours under autogeneous pressure. Essentially complete isomerisation of the dienes to their conjugated isomers was effected by this treatment. The mixture was fractionally distilled to yield 2,5-dimethylhexa-2,4-diene (28 m mole) and 1,1-dichloro-4-methylpenta-1,3-diene (80 m mole).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC=C(Cl)Cl.[CH3:6][C:7]([CH2:9][CH2:10][C:11]([CH3:13])=[CH2:12])=[CH2:8].[Cl:14][C:15]([Cl:21])=[CH:16][CH2:17][C:18]([CH3:20])=[CH2:19]>>[CH3:6][C:7](=[CH:9][CH:10]=[C:11]([CH3:13])[CH3:12])[CH3:8].[Cl:14][C:15]([Cl:21])=[CH:16][CH:17]=[C:18]([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CCC(=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CCC(=C)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
This mixture was subjected to fractional distillation, and about 600 m mole of trichloroethylene
CUSTOM
Type
CUSTOM
Details
were removed slowly at ≯ 87° C
ADDITION
Type
ADDITION
Details
The residue was treated with p-toluene sulphonic acid (1% by weight) in an autoclave at 150° for 4 hours under autogeneous pressure
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The mixture was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CC=C(C)C
Name
Type
product
Smiles
ClC(=CC=C(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.